molecular formula C7H4N4O2S3 B215251 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine

5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine

Cat. No. B215251
M. Wt: 272.3 g/mol
InChI Key: RMIVPOSRZAPKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine, also known as NSC 719648, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for further investigation as an anticancer agent. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648. One area of interest is its potential as an anticancer agent. Further investigation is needed to determine the optimal dosage and administration of this compound for cancer treatment. Additionally, the potential use of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 as an anti-inflammatory agent and antibacterial agent should also be explored. Further studies are also needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 involves the reaction of 2-chloro-5-nitropyridine with 5-mercapto-1,3,4-thiadiazole in the presence of a base. The resulting compound is then treated with sodium sulfide to yield the final product.

Scientific Research Applications

5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 has been studied for its potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further investigation.

properties

Product Name

5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine

Molecular Formula

C7H4N4O2S3

Molecular Weight

272.3 g/mol

IUPAC Name

5-(5-nitropyridin-2-yl)sulfanyl-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C7H4N4O2S3/c12-11(13)4-1-2-5(8-3-4)15-7-10-9-6(14)16-7/h1-3H,(H,9,14)

InChI Key

RMIVPOSRZAPKHM-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])SC2=NNC(=S)S2

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SC2=NNC(=S)S2

Origin of Product

United States

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